What are the chemical properties of 3-Aminodihydrofuran-2(3H)-one hydrobromide?
What are the chemical properties of 3-Aminodihydrofuran-2(3H)-one hydrobromide?
A Technical Guide to 3-Aminodihydrofuran-2(3H)-one Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3-Aminodihydrofuran-2(3H)-one hydrobromide, also widely known as L-Homoserine lactone hydrobromide. It details the compound's chemical and physical properties, stability, and core reactivity. This guide includes a detailed experimental protocol for its use as a key reactant in the synthesis of N-acyl-L-homoserine lactones (AHLs), molecules central to bacterial quorum sensing. The biological context of this compound as a precursor to quorum sensing signals is explored, and key pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity and Structure
3-Aminodihydrofuran-2(3H)-one hydrobromide is the hydrobromide salt of the L-enantiomer of homoserine lactone. It serves as a fundamental building block in chemical synthesis, particularly for creating derivatives used in bacteriology and drug discovery.[1][2] Its structure consists of a five-membered lactone (a cyclic ester) ring with an amino group at the alpha position.
| Identifier | Value |
| Chemical Name | (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide |
| Synonyms | L-Homoserine lactone hydrobromide, (S)-(-)-alpha-Amino-gamma-butyrolactone hydrobromide[3] |
| CAS Number | 15295-77-9[4] |
| Molecular Formula | C₄H₈BrNO₂[4] or BrH*C₄H₇NO₂[2] |
| Canonical SMILES | C1COC(=O)[C@H]1N.Br[5] |
| Isomeric SMILES | O=C1OCC[C@@H]1N.Br[4] |
| InChI | InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1[2] |
| InChIKey | MKLNTBLOABOJFZ-DFWYDOINSA-N[5] |
Physicochemical Properties
The compound is typically supplied as a solid and exhibits sensitivity to moisture. Proper storage is crucial to maintain its integrity.
| Property | Value |
| Appearance | White to slightly yellow crystalline powder[2] |
| Molecular Weight | 182.02 g/mol [3][4] |
| Melting Point | 225 °C (decomposes)[2] |
| Boiling Point | 281.4 °C at 760 mmHg[2] |
| Flash Point | 124 °C[2] |
| Solubility | Slightly soluble in Methanol and Water[5] |
| Vapor Pressure | 0.00233 mmHg at 25°C[2] |
| Stability | Hygroscopic (moisture sensitive)[5] |
| Storage Conditions | 2-8°C, stored under an inert atmosphere[5][6] |
Computed Molecular Properties
Computational data provides further insight into the molecule's characteristics, which can be useful for modeling and predicting its behavior in various chemical and biological systems.
| Property | Value |
| Polar Surface Area (PSA) | 52.32 Ų[4] |
| LogP | -0.1615[4] |
| Hydrogen Bond Donor Count | 1[4] |
| Hydrogen Bond Acceptor Count | 3[4] |
| Rotatable Bond Count | 0[4] |
| Exact Mass | 180.97384 Da[5] |
| Heavy Atom Count | 8[5] |
| Complexity | 91.7[5] |
Reactivity and Spectroscopic Data
Reactivity: The primary reactivity of 3-Aminodihydrofuran-2(3H)-one hydrobromide centers on its primary amine group. This amine is readily acylated, making the compound an essential precursor for the synthesis of N-acyl-L-homoserine lactones (AHLs).[2][5] This reaction is fundamental to research in quorum sensing, as AHLs are the signaling molecules.
Experimental Protocols
Protocol: Synthesis of N-acyl-L-homoserine lactones (AHLs)
This protocol details the synthesis of AHLs, the biologically active signaling molecules, using 3-Aminodihydrofuran-2(3H)-one hydrobromide as the starting material. This method is adapted from established carbodiimide-mediated coupling procedures.[5]
Objective: To acylate the primary amine of L-Homoserine lactone hydrobromide with a fatty acid to produce the corresponding N-acyl-L-homoserine lactone.
Materials:
-
(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide
-
Alkanoic (fatty) acid of desired chain length (e.g., hexanoic acid, decanoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
5% (v/v) HCl aqueous solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the desired fatty acid and (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide in the chosen solvent (DCM or THF).
-
Add DMAP to the mixture.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Slowly add EDC to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
Work-up and Purification:
-
After 24 hours, wash the reaction mixture with a 5% (v/v) HCl aqueous solution.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified using column chromatography on silica gel to yield the pure N-acyl-L-homoserine lactone.
Biological Context: Role in Quorum Sensing
3-Aminodihydrofuran-2(3H)-one hydrobromide is not biologically active itself but is a critical precursor to N-acyl-L-homoserine lactones (AHLs). AHLs are the primary signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria.[6][11][12]
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[11] This coordinated behavior is crucial for processes such as biofilm formation, virulence factor secretion, and bioluminescence.[13]
The canonical QS system involves two key proteins:
-
LuxI-type Synthase: An enzyme that synthesizes a specific AHL molecule.[11]
-
LuxR-type Receptor: A transcriptional regulator that binds to its cognate AHL signal.[11]
At low cell densities, AHLs diffuse away from the cells. As the population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their LuxR-type receptors. This AHL-receptor complex then binds to specific DNA promoter regions, activating or repressing the transcription of target genes, leading to a coordinated population-wide response. Because of its central role, inhibiting AHL synthesis or reception is a major strategy in the development of anti-virulence and anti-biofilm agents.[14][15]
References
- 1. L-Homoserine lactone hydrobromide - CAS-Number 15295-77-9 - Order from Chemodex [chemodex.com]
- 2. High Purity L-HOMOSERINE LACTONE HYDROBROMIDE 15295-77-9 solid [tsaminoacid.com]
- 3. Homoserine lactone hydrobromide | C4H8BrNO2 | CID 73508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-Homoserine lactone hydrochloride(2185-03-7) 1H NMR spectrum [chemicalbook.com]
- 9. 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [fr.bldpharm.com]
- 10. 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 11. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 12. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 15. Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
